molecular formula C16H14ClN3OS B2460862 1-[(4-chlorophenyl)methyl]-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 941977-98-6

1-[(4-chlorophenyl)methyl]-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2460862
CAS No.: 941977-98-6
M. Wt: 331.82
InChI Key: NLCHXYBJHUWKCB-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one is a heterocyclic compound that contains both a pyrazinone and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves the reaction of 4-chlorobenzyl chloride with 2-thienylmethylamine to form an intermediate, which is then reacted with pyrazin-2-one under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-3-[(2-thienylmethyl)amino]pyridin-2(1H)-one
  • 1-(4-chlorobenzyl)-3-[(2-thienylmethyl)amino]quinolin-2(1H)-one

Uniqueness

1-[(4-chlorophenyl)methyl]-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one is unique due to its specific combination of a pyrazinone and thienylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(thiophen-2-ylmethylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-13-5-3-12(4-6-13)11-20-8-7-18-15(16(20)21)19-10-14-2-1-9-22-14/h1-9H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCHXYBJHUWKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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